

Proctolin Solid-Phase Peptide Synthesis: An Application Note and Protocol

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Compound of Interest

Compound Name: *Proctolin*

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Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Proctolin** (Arg-Tyr-Leu-Pro-Thr) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Proctolin, a pentapeptide neurotransmitter found in insects and crustaceans, serves as a valuable tool in neuroscience and insecticide research.^{[1][2][3][4]} The described methodology outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification. This protocol is intended to guide researchers in the efficient and successful synthesis of **Proctolin** for various research applications.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.^{[5][6]} The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for the synthesis of a diverse range of peptides.^{[6][7]} This protocol specifically details the manual synthesis of **Proctolin**, a biologically active pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine.^{[1][2][8]} Understanding the principles and practical execution of this synthesis is crucial for researchers requiring high-purity **Proctolin** for their studies.

Materials and Reagents

Reagent	Abbreviation	Grade	Supplier
Rink Amide MBHA Resin	-	100-200 mesh, 0.5-1.0 mmol/g	Varies
N,N-Dimethylformamide	DMF	Peptide Synthesis Grade	Varies
Dichloromethane	DCM	ACS Grade	Varies
Piperidine	-	ACS Grade	Varies
N,N'-Diisopropylethylamine	DIEA	Peptide Synthesis Grade	Varies
Fmoc-L-Thr(tBu)-OH	-	>99%	Varies
Fmoc-L-Pro-OH	-	>99%	Varies
Fmoc-L-Leu-OH	-	>99%	Varies
Fmoc-L-Tyr(tBu)-OH	-	>99%	Varies
Fmoc-L-Arg(Pbf)-OH	-	>99%	Varies
HATU	-	>98%	Varies
Trifluoroacetic acid	TFA	Reagent Grade	Varies
Triisopropylsilane	TIS	>98%	Varies
1,2-Ethanedithiol	EDT	>98%	Varies
Diethyl ether	-	ACS Grade	Varies
Acetonitrile	ACN	HPLC Grade	Varies
Water	-	HPLC Grade	Varies

Experimental Protocol

Resin Preparation and Swelling

- Weigh 100 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g, this corresponds to 0.05 mmol scale) and place it into a fritted peptide synthesis vessel.
- Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- After swelling, drain the DMF.

Fmoc Deprotection

- To the swollen resin, add 2 mL of 20% (v/v) piperidine in DMF.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the addition of 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Amino Acid Coupling

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Threonine) and proceeding to the N-terminus (Arginine). The protected amino acids to be used are: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Arg(Pbf)-OH.[9][10][11]

- In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid (0.2 mmol, relative to the resin loading) and 3.95 equivalents of HATU (0.1975 mmol) in 1 mL of DMF.
- Add 8 equivalents of DIEA (0.4 mmol) to the amino acid/HATU solution and mix for 1 minute to pre-activate.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Final Fmoc Deprotection

After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform the Fmoc deprotection step as described in section 3.2.

Cleavage and Deprotection

- Wash the N-terminally deprotected peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. For every 100 mg of resin, use 2 mL of the cleavage cocktail.
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
- Precipitate the crude peptide by adding 10 volumes of cold diethyl ether to the filtrate.
- Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Allow the crude peptide pellet to air dry to remove residual ether.

Purification and Analysis

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile and water containing 0.1% TFA.
- Collect the fractions containing the purified peptide.
- Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Quantitative Data Summary

Parameter	Value	Notes
Synthesis Scale	0.05 mmol	Based on 100 mg resin with 0.5 mmol/g loading
Fmoc-Amino Acid	4 equivalents (0.2 mmol)	Per coupling step
HATU	3.95 equivalents (0.1975 mmol)	Per coupling step
DIEA	8 equivalents (0.4 mmol)	Per coupling step
Deprotection Reagent	20% Piperidine in DMF	-
Cleavage Cocktail	95% TFA / 2.5% TIS / 2.5% Water	-
Coupling Time	2 hours	Per amino acid
Cleavage Time	2-3 hours	-

Workflow and Pathway Diagrams



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